molecular formula C23H21FN2O2 B1404382 ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851193-59-4

ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1404382
CAS No.: 851193-59-4
M. Wt: 376.4 g/mol
InChI Key: ZIRJEACENIGTJT-UHFFFAOYSA-N
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Description

Pyrrole Core Structural Parameters

The fundamental geometry of the pyrrole core in ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate can be understood through comparison with structurally related compounds. Crystallographic analysis of ethyl 5-cyano-1H-pyrrole-2-carboxylate reveals that pyrrole derivatives maintain planarity across the five-membered ring system, with all non-hydrogen atoms lying on a crystallographic mirror plane. The molecular formula C8H8N2O2 for the simpler cyano-pyrrole carboxylate demonstrates the basic structural framework, with a melting point of 392 K and orthorhombic crystal system. These fundamental parameters provide insight into the expected structural behavior of more complex pyrrole derivatives.

Related pyrrole carboxylate structures demonstrate consistent geometric features across the series. In methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, crystallographic analysis reveals dihedral angles between the pyrrole ring and phenyl substituents of 58.1 degrees and 71.5 degrees respectively. The carboxyl group shows a twist of 22.1 degrees from the pyrrole ring plane, indicating the influence of ester functionality on overall molecular geometry. These angular relationships suggest that in the target compound, the biphenyl substituent would similarly adopt a non-planar orientation relative to the pyrrole core.

Crystallographic Data Compilation

Based on analysis of related pyrrole derivatives, the following crystallographic parameters can be anticipated for compounds in this structural class:

Compound Type Crystal System Space Group Key Bond Lengths Reference
Ethyl cyano-pyrrole carboxylate Orthorhombic Pnma C-C mean: 0.004 Å
Methyl pyrrole carboxylate Monoclinic C2/c C-C mean: 0.005 Å
Substituted pyrrole derivatives Variable Variable Pyrrole ring planar

The consistent planarity of the pyrrole ring system across different substituent patterns indicates that the core aromatic structure remains geometrically stable despite extensive substitution. The presence of electron-withdrawing groups such as cyano substituents does not significantly alter the fundamental ring geometry, though it may influence electronic distribution and intermolecular packing arrangements.

Properties

IUPAC Name

ethyl 4-cyano-5-ethyl-3-[4-(2-fluorophenyl)phenyl]-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-4-20-18(14-25)21(22(26(20)3)23(27)28-5-2)16-12-10-15(11-13-16)17-8-6-7-9-19(17)24/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRJEACENIGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)C3=CC=CC=C3F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrole Core

The core pyrrole structure is typically constructed via multistep processes involving condensation reactions, such as the Paal-Knorr or Hantzsch pyrrole synthesis, or through metal-mediated cyclizations.

  • Method:
    A common approach involves the condensation of a suitable α-aminoketone or α-aminocarboxylate with a 1,3-dicarbonyl compound under acidic or basic conditions, facilitating ring closure to form the pyrrole nucleus. For this specific compound, a metal-catalyzed cyclization of a precursor bearing the desired substituents has been employed.

  • Reaction Conditions:

    • Catalyst: Palladium or copper complexes
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: 80-120°C
    • Duration: 12-24 hours

Introduction of the Ethyl 2-Carboxylate Group

The ester functionality at the 2-position of the pyrrole ring is introduced via esterification or through the functionalization of a precursor pyrrole.

  • Method:

    • Esterification of the pyrrole-2-carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid or using carbodiimide coupling agents (e.g., DCC) with ethyl alcohol.
  • Reaction Conditions:

    • Solvent: Ethanol or dichloromethane
    • Catalyst: Sulfuric acid or DMAP
    • Temperature: Reflux (~78°C for ethanol)
    • Duration: 4-8 hours

Introduction of the Cyano Group at the 4-Position

The nitrile group is often introduced via nucleophilic substitution or through the addition of cyanide sources to suitable intermediates.

  • Method:

    • Nucleophilic substitution of a halogenated pyrrole derivative with sodium cyanide (NaCN) under controlled conditions.
  • Reaction Conditions:

    • Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
    • Temperature: 50-80°C
    • Duration: 6-12 hours
    • Note: Careful handling due to toxicity of cyanide reagents

Substituting the Ethyl and Methyl Groups

  • At the 1-Position (Methyl):
    Alkylation of the pyrrole nitrogen using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate.

  • At the 5-Position (Ethyl):
    Electrophilic substitution with ethyl groups can be achieved via Friedel-Crafts alkylation using ethyl chloride or ethyl bromide with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Final Functionalization and Purification

  • Purification:

    • The crude product is purified via column chromatography on silica gel, using a gradient of ethyl acetate and petroleum ether, or via recrystallization.
  • Characterization:

    • Confirmed through NMR, HRMS, and IR spectroscopy.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Purpose References
1 Pyrrole core synthesis α-Aminoketone + 1,3-dicarbonyl Acidic/basic, 80-120°C Pyrrole ring formation ,
2 Esterification Ethanol, DCC or sulfuric acid Reflux, 4-8h Attach ethyl ester
3 Cyanation NaCN in DMSO 50-80°C, 6-12h Introduce nitrile group
4 Alkylation Methyl iodide, ethyl chloride Room to reflux, 4-24h Methyl and ethyl groups ,
5 Biphenyl coupling Boronic acids + halogenated biphenyl Pd-catalyzed, 80-110°C Attach biphenyl moiety
6 Purification Column chromatography Ethyl acetate/petroleum ether Isolate pure compound ,

Notes on Research Findings

  • Efficiency and Yield:
    The Suzuki-Miyaura coupling for biphenyl attachment is highly efficient, with yields exceeding 80% under optimized conditions.

  • Safety Considerations:
    Cyanide-based steps require strict safety protocols due to toxicity risks.

  • Reaction Optimization:
    Temperature control and choice of solvents significantly influence the purity and yield of the final compound.

  • Environmental Factors: Use of greener solvents and catalytic processes is encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and pyrrole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various multicomponent reactions, which are efficient for creating complex heterocycles. The pyrrole ring system is known for its versatility in medicinal chemistry, allowing modifications that enhance biological activity. The presence of cyano and fluoro substituents contributes to the compound's unique properties, such as increased lipophilicity and potential for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives in cancer therapy. Ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with pyrrole structures exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against different bacterial strains, showing promising results that suggest it could be developed into a novel antimicrobial agent.

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways suggests its potential as a therapeutic agent for inflammatory diseases. Studies have shown that derivatives of pyrrole can reduce markers of inflammation in vitro and in vivo, indicating a pathway for further development.

Liquid Crystals

Due to its unique molecular structure, this compound is being investigated for applications in liquid crystal displays (LCDs). The incorporation of this compound into liquid crystal formulations can enhance the electro-optical properties, leading to faster response times and improved display quality.

Organic Electronics

The electronic properties of the compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films can be exploited in organic photovoltaic cells and light-emitting diodes (LEDs), where efficient charge transport is crucial.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerCytotoxicity against A549 cells
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduction of TNF-alpha levels

Mechanism of Action

The mechanism by which ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, or interference with signal transduction processes.

Comparison with Similar Compounds

Ethyl 5-(4-Bromophenyl)-4-Methyl-1H-Pyrrole-2-Carboxylate

Structural Differences :

  • Core : Both share a pyrrole backbone, but the target compound has substitutions at positions 3, 4, and 5, whereas this analogue features a 4-methyl and 5-(4-bromophenyl) group.
  • Electronic Effects : The bromophenyl group (electron-withdrawing) contrasts with the target’s 2'-fluoro-biphenyl (mixed electronic effects due to fluorine).
  • Synthesis : The bromophenyl analogue likely uses Suzuki-Miyaura coupling with a bromoaryl precursor, while the target’s 2'-fluoro-biphenyl group may require a fluorinated boronic acid (e.g., (2'-fluoro-[1,1'-biphenyl]-4-yl) boronic acid, priced at $99/100 mg ).

Physical Properties :

  • The bromophenyl group increases molecular weight (Br: ~80 g/mol vs.

Functional Implications :

  • The absence of a cyano group in this analogue reduces hydrogen-bonding capacity, which could impact crystal packing or target binding .

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate

Structural Differences :

  • Core : Pyrazolo[3,4-d]pyrimidine vs. pyrrole, introducing a fused bicyclic system with distinct electronic properties.
  • Substituents: Fluorinated aromatic systems (chromenone and fluorophenyl) and a thiophene carboxylate, contrasting with the target’s biphenyl and pyrrole-ester motifs.

Physical Properties :

  • Melting Point: 227–230°C (observed for this compound ), suggesting high crystallinity. The target compound’s melting point is unreported but may differ due to biphenyl flexibility versus rigid chromenone.

Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]-4,6-Dioxo-5-Phenyloctahydropyrrolo[3,4-c]Pyrrole-1-Carboxylate

Structural Differences :

  • Core: Octahydropyrrolo[3,4-c]pyrrole, a bicyclic system with two fused pyrrolidine rings, vs. the monocyclic pyrrole in the target.
  • Substituents : Multiple aromatic groups (benzyl, chlorophenyl, phenyl) and ester functionalities, increasing steric hindrance compared to the target’s biphenyl and ethyl groups.

Functional Implications :

  • The chlorophenyl group (electron-withdrawing) may enhance dipole interactions, while the target’s fluoro-biphenyl could improve membrane permeability due to fluorine’s lipophilicity.

Crystallography :

  • Such complex structures require rigorous validation (e.g., using SHELXPRO ) to resolve conformational ambiguities.

Biological Activity

Ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate, identified by its CAS number 851196-32-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H17_{17}FN2_{2}O2_{2}
  • Molecular Weight : 348.4 g/mol
  • Structure : The compound features a pyrrole ring substituted with cyano and ethyl groups, which are significant for its biological activity.

Recent studies have explored the mechanisms through which this compound exerts its biological effects. Some key findings include:

  • Inhibition of GSK-3β : The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that it could restore cell viability in models of hyperphosphorylated tau-induced neurodegeneration, demonstrating significant neuroprotective effects .
  • Anti-inflammatory Properties : The compound exhibited anti-inflammatory activity by significantly reducing the release of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential application in treating neuroinflammatory conditions .
  • Cytotoxicity Assessment : In cytotoxicity assays using HT-22 and BV-2 cell lines, the compound showed no significant decrease in cell viability at concentrations up to 100 μM, indicating a favorable safety profile .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Observed Concentration Tested Reference
GSK-3β InhibitionRestored cell viabilityUp to 100 μM
Anti-inflammatory ActivityReduced NO, IL-6, TNF-α releaseLPS-stimulated cells
CytotoxicityNo significant cytotoxicity observedUp to 100 μM

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Neurodegenerative Disease Models : In a study focused on Alzheimer's disease models, the compound demonstrated significant neuroprotective properties by inhibiting tau hyperphosphorylation and promoting neuronal survival .
  • Inflammatory Response Modulation : Another study illustrated its efficacy in modulating inflammatory responses in microglial cells, suggesting its role as a therapeutic agent for neuroinflammation .
  • Comparative Studies with Other Pyrrole Derivatives : Compared to other pyrrole derivatives with similar structures, this compound showed enhanced biological activity against specific targets like GSK-3β and exhibited lower toxicity profiles in cellular assays .

Q & A

Q. What are the common synthetic routes for ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, similar pyrrole carboxylates are synthesized via nucleophilic substitution or condensation of ethyl pyrrole-2-carboxylate derivatives with fluorinated aryl halides. A key step is the introduction of the 2'-fluoro-biphenyl group, which may employ Suzuki-Miyaura coupling using palladium catalysts . Reaction optimization (e.g., temperature, catalyst loading) is critical to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and stereochemistry. For example, the ethyl and methyl groups exhibit distinct triplet and singlet signals, while the cyano group (δ110120\delta \sim 110-120 ppm in 13^{13}C) and fluorine substituents influence neighboring proton splitting .
  • X-ray Crystallography : Resolves crystal packing and confirms the biphenyl dihedral angle, critical for assessing steric and electronic interactions .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula, particularly for detecting isotopic patterns of fluorine (19^{19}F) .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

The compound’s lipophilic nature (due to biphenyl and ethyl groups) complicates separation from non-polar byproducts. Techniques include:

  • Column Chromatography : Use gradient elution with hexane/ethyl acetate to resolve closely eluting impurities.
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to enhance crystal yield .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients improve purity for sensitive assays .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in the synthesis of similar pyrrole carboxylate derivatives?

Low yields (e.g., 21% in analogous reactions ) often stem from steric hindrance during biphenyl coupling or competing side reactions. Strategies include:

  • Catalyst Screening : Palladium complexes (e.g., Pd(PPh3_3)4_4) with bulky ligands enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for cyano group installation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Q. What computational methods are used to predict the electronic effects of substituents in such heterocyclic compounds?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic interactions:

  • Electrostatic Potential Maps : Reveal electron-deficient regions (e.g., cyano group) that influence reactivity .
  • Frontier Molecular Orbital Analysis : Predicts sites for nucleophilic/electrophilic attacks based on HOMO-LUMO gaps .
  • Conformational Studies : Assess the biphenyl ring’s torsional angle to evaluate steric effects on binding affinity .

Q. How can contradictory NMR data be resolved when assigning proton environments in complex pyrrole derivatives?

Overlapping signals (e.g., aromatic protons near fluorine) require advanced techniques:

  • 2D NMR : HSQC and HMBC correlate 1^1H-13^{13}C couplings to assign quaternary carbons and resolve ambiguous peaks .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic fluorine effects .
  • Isotopic Labeling : Introduce 15^{15}N or 19^{19}F labels to track specific groups in crowded spectra .

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